2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Description
Properties
CAS No. |
4664-21-5 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2-(1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,11H |
InChI Key |
WYYSZKPMAWHXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C#N)C#N)NC=C1 |
Origin of Product |
United States |
Preparation Methods
Cycloisomerization of Aziridinyl Propargylic Esters
The primary synthetic route for 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves the cycloisomerization of aziridinyl propargylic esters. This method utilizes platinum(II) catalysis to facilitate the cyclization under controlled reaction conditions:
- Catalyst : Platinum(II) complex
- Reaction Type : Cycloisomerization
- Conditions : Inert atmosphere, controlled temperature (typically mild heating)
- Yield : Moderate to good yields reported
- Mechanism : The platinum catalyst activates the alkyne moiety in the propargylic ester, enabling ring closure to form the dihydropyridine ring fused with the dinitrile group.
This method is advantageous for its selectivity and efficiency in constructing the heterocyclic framework.
Multi-Component Condensation Reactions (Modified Hantzsch Reaction)
Another well-documented approach is a four-component condensation reaction, a modified Hantzsch synthesis, which involves:
- Reactants :
- Aromatic ketones or enones (e.g., 2,4-dichloro-acetophenone)
- Aldehydes (e.g., 4-fluorobenzaldehyde)
- Ethyl cyanoacetate
- Ammonium acetate
- Solvent : Ethanol or n-butanol
- Conditions : Reflux for extended periods (e.g., 6–12 hours)
- Yield : Yields vary from moderate (~35%) to high (~85%) depending on substrates and conditions
- Product : Dihydropyridine derivatives with cyano substituents
This method provides a straightforward, one-pot synthesis of dihydropyridine derivatives structurally related to 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile.
Base-Catalyzed Condensation with Malononitrile
In some protocols, malononitrile is used as a key reagent for introducing the dinitrile functionality via condensation reactions:
- Reagents : Malononitrile, triethylamine (base), aldehydes, and amines
- Solvent : Ethanol
- Procedure : The reaction mixture is stirred under argon atmosphere at room temperature or refluxed
- Outcome : Formation of substituted dihydropyridine derivatives with malononitrile moieties
- Yield : Moderate to good yields (up to 78% reported in related compounds)
This method is often combined with multi-component reactions to diversify the substitution pattern on the dihydropyridine ring.
Reaction Conditions and Mechanistic Insights
| Method | Catalyst/Base | Temperature | Atmosphere | Yield Range | Notes |
|---|---|---|---|---|---|
| Cycloisomerization | Platinum(II) | Mild heating | Inert (argon) | Moderate to Good | Activation of alkyne, ring closure |
| Modified Hantzsch Multi-Component | Ammonium acetate | Reflux (6-12 h) | Ambient | 35% - 85% | One-pot synthesis, condensation steps |
| Base-Catalyzed Malononitrile Condensation | Triethylamine | Room temp to reflux | Argon or inert | Moderate to Good | Base facilitates nucleophilic attack |
The cycloisomerization mechanism involves activation of the alkyne by the platinum catalyst, promoting nucleophilic attack by the aziridine nitrogen and ring closure to form the dihydropyridine ring. The multi-component condensation proceeds via Knoevenagel condensation followed by Michael addition and cyclization steps, typical of Hantzsch-type reactions.
Analytical Characterization Supporting Synthesis
- Infrared Spectroscopy (IR) : Characteristic absorption bands for NH (~3278 cm⁻¹), CN (~2200-2225 cm⁻¹), and C=O (~1630 cm⁻¹ in related derivatives).
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR: Signals corresponding to dihydropyridine ring protons, methyl groups, and exchangeable NH protons.
- ^13C NMR: Signals for nitrile carbons (~117 ppm) and aromatic/heterocyclic carbons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight (e.g., m/z 147 for C8H9N3).
- Elemental Analysis : Confirms molecular formula and purity.
These data confirm the successful synthesis and structural integrity of the target compound and its analogs.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cycloisomerization of Aziridinyl Propargylic Esters | Platinum(II) catalyst, inert atmosphere, mild heat | Selective, efficient ring formation | Requires expensive catalyst |
| Modified Hantzsch Multi-Component Reaction | Aromatic ketones, aldehydes, ethyl cyanoacetate, ammonium acetate, reflux | One-pot, versatile substitution | Moderate yields in some cases |
| Base-Catalyzed Condensation with Malononitrile | Malononitrile, triethylamine, ethanol, inert atmosphere | Mild conditions, good yields | Sensitive to moisture and air |
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The dihydropyridin-ylidene group enhances electron density in the conjugated system, making the compound suitable for optoelectronic applications. In contrast, the chlorophenyl group in CS gas stabilizes the compound via electron withdrawal, increasing its volatility and irritant properties .
- The nitrogen heterocycle in the target compound may impart redox activity, whereas the chlorophenyl analog’s reactivity is dominated by electrophilic alkene interactions with nucleophiles (e.g., thiols in biological systems) .
2.2 Physical Properties
Limited data exist for the target compound, but inferences can be drawn from structural analogs:
| Property | 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile | [Chloro(phenyl)methylidene]propanedinitrile |
|---|---|---|
| Physical State | Likely crystalline solid | Crystalline solid (mp 93–95°C) |
| Solubility | Polar organic solvents (e.g., DMSO, acetonitrile) | Low water solubility; soluble in organics |
| Stability | Potential oxidation sensitivity (dihydropyridine) | High thermal/chemical stability |
Key Findings :
- The dihydropyridine ring in the target compound may render it prone to oxidation, necessitating inert storage conditions. CS gas, with its inert chlorophenyl group, exhibits greater environmental stability .
Research Implications
The substitution pattern on the propanedinitrile core dictates application-specific behavior:
- Electron-Rich Systems (e.g., dihydropyridin-ylidene): Ideal for charge-transfer complexes in organic electronics.
- Electron-Poor Systems (e.g., chlorophenyl): Suited for high-stability irritants or electrophilic reagents.
Biological Activity
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile, also known as compound B3358309, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a dihydropyridine moiety and two cyano groups, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₅N₃
- SMILES : C1=CC(=C(C#N)C#N)NC=C1
- IUPAC Name : 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile
The biological activity of 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential mechanisms including:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in microbial resistance and cancer cell proliferation.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1 µg/mL |
| Escherichia coli | 1 µg/mL | 2 µg/mL |
| Candida albicans | 0.25 µg/mL | 0.5 µg/mL |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Study on Antimicrobial Properties
In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various derivatives including 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile. The results indicated that this compound exhibited superior activity against biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Study on Anticancer Effects
Another study focused on the anticancer properties of this compound indicated that it effectively inhibited the growth of HeLa cells with an IC₅₀ value significantly lower than that observed for conventional chemotherapeutics. The study suggested that its unique structure allows for better interaction with cellular targets compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
